molecular formula C18H18N2O5S B2898448 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-74-0

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2898448
CAS No.: 895443-74-0
M. Wt: 374.41
InChI Key: FXEBWLOYYQFIRJ-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 5 and 6, linked via an amide bond to a 2,3-dimethoxybenzamide moiety. This structure combines the aromatic and hydrogen-bonding capabilities of methoxy groups with the electron-deficient benzothiazole ring, which is often associated with biological activity, particularly in receptor binding and antimicrobial applications .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-22-12-7-5-6-10(16(12)25-4)17(21)20-18-19-11-8-13(23-2)14(24-3)9-15(11)26-18/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEBWLOYYQFIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 2,3-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Biological Relevance
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (Target) Benzothiazole + dimethoxybenzamide 5,6-dimethoxy (benzothiazole); 2,3-dimethoxy (benzamide) Likely receptor binding/antimicrobial
5-Bromo-N-{4-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl]butyl}-2,3-dimethoxybenzamide Dimethoxybenzamide + isoquinoline 5-bromo (benzamide); 6,7-dimethoxy (isoquinoline) High σ2 receptor affinity (Ki = 0.82 nM)
N-(2-Hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide Dimethoxybenzamide 2-hydroxy-5-methylphenyl Antimicrobial activity
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Benzothiazole + adamantyl Adamantyl (acetamide); 6-methoxy (benzothiazole) Agrochemical/material applications

Key Observations :

  • The target compound’s benzothiazole moiety distinguishes it from analogs like the σ2 receptor ligand in , which uses an isoquinoline group.
  • The 2,3-dimethoxybenzamide group is shared with compounds in and , suggesting a common pharmacophore for receptor binding or antimicrobial activity. However, substituents on the adjacent aromatic ring (e.g., bromo in vs. benzothiazole in the target) critically modulate specificity and potency.

Pharmacological and Functional Comparisons

Key Observations :

  • The σ2 receptor ligand () highlights the importance of substituent positioning : A bromo group at the benzamide’s 5-position enhances σ2 affinity compared to bulkier groups like benzothiazole. This suggests that the target compound’s benzothiazole may reduce σ2 binding but could improve selectivity for other targets .
  • The antimicrobial activity of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide () implies that the target compound’s benzothiazole group might enhance or alter such activity due to increased lipophilicity or altered hydrogen-bonding capacity .

Key Observations :

  • The adamantyl-containing analog () exhibits a triclinic crystal structure with intermolecular hydrogen bonds, suggesting that the target compound may similarly form stable crystalline phases, impacting solubility and bioavailability .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : Approximately 370.47 g/mol

The presence of methoxy groups on both the benzothiazole and benzamide moieties enhances the compound's lipophilicity and potential bioactivity.

Synthesis

The synthesis typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 2,3-dimethoxybenzoyl chloride. This reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The reaction conditions are optimized to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.

The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, which are critical for binding affinity.

Anticancer Properties

Several studies have indicated that compounds within the benzothiazole class exhibit anticancer properties. For instance:

  • In vitro studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Mechanistic studies suggest that these compounds may inhibit tumor growth by interfering with cell cycle progression.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of benzothiazole derivatives:

  • Inhibition of Pathogens : Some studies report that these compounds exhibit significant activity against a range of bacterial and fungal pathogens.

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer15Study 1
Compound BAntimicrobial10Study 2
N-(5,6-Dimethoxy...)AnticancerTBDCurrent Study

Case Studies

  • Study on Anticancer Effects :
    • A recent study investigated the effects of benzothiazole derivatives on breast cancer cell lines. The results demonstrated that N-(5,6-dimethoxy...) significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Research :
    • Another study focused on evaluating the antimicrobial properties against Staphylococcus aureus. The compound showed promising results with an IC50 value indicating effective inhibition at low concentrations.

Q & A

Q. How can analytical discrepancies (e.g., NMR vs. X-ray data) be resolved?

  • Resolution :
  • Re-examine sample purity and crystallinity.
  • Use SHELXPRO to refine crystallographic data and cross-check NMR assignments with DEPT/NOESY experiments .

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